Physicochemical Differentiation: Computed XLogP3-AA Lipophilicity of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid vs. 3,5-Dimethylisoxazole
The XLogP3-AA value for 3-(3,5-dimethylisoxazol-4-yl)propanoic acid is 0.9, reflecting its character as a moderately hydrophilic carboxylic acid building block [1]. By comparison, the parent 3,5-dimethylisoxazole (CAS 300-87-8) has a predicted XLogP3 of approximately 1.2–1.4 based on its neutral heterocyclic core without the propanoic acid appendage. This lipophilicity difference alters solubility and partitioning behavior in biphasic reaction systems and is relevant for designing fragment libraries with balanced physicochemical properties.
| Evidence Dimension | Computed XLogP3-AA lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 3,5-Dimethylisoxazole (parent core): Predicted XLogP3 ~1.2–1.4 (no carboxylic acid group) |
| Quantified Difference | ΔXLogP3 ≈ 0.3–0.5 units lower for the target compound, consistent with introduction of a polar carboxylic acid |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
The lower lipophilicity of the target compound reduces non-specific protein binding risk in biochemical assays compared to the unfunctionalized parent heterocycle, making it more suitable for fragment-based screening cascades.
- [1] PubChem Compound Summary for CID 1092971, 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid. Computed XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
